6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide
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Overview
Description
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide is a heterocyclic compound that contains a trifluoromethyl group, a thieno[3,2-b]pyridine core, and a carbonyl azide functional group
Preparation Methods
The synthesis of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through various cyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.
Formation of the Carbonyl Azide Group: The carbonyl azide functional group can be introduced through the reaction of the corresponding carbonyl chloride with sodium azide.
Chemical Reactions Analysis
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The unique electronic properties of the thieno[3,2-b]pyridine core make this compound useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the thieno[3,2-b]pyridine core and the azide group, making it less versatile in certain applications.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: This compound has a different core structure and functional groups, leading to different electronic properties and applications.
Properties
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N4OS/c10-9(11,12)4-1-6-5(14-3-4)2-7(18-6)8(17)15-16-13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHFIBFLYVHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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